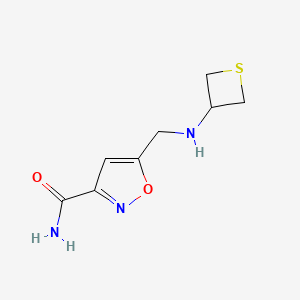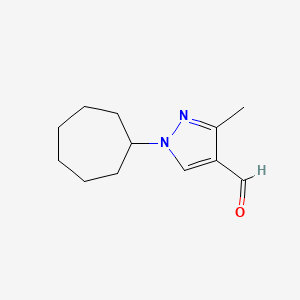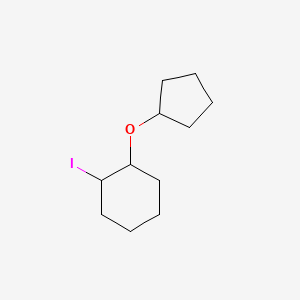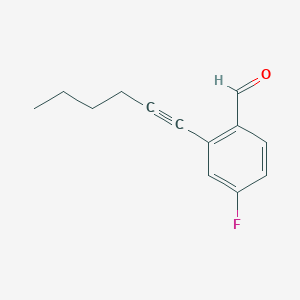
4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C13H13FO It is characterized by the presence of a fluorine atom at the fourth position and a hex-1-yn-1-yl group at the second position on the benzaldehyde ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and hex-1-yne.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A palladium catalyst, such as palladium(II) acetate, is often used to facilitate the coupling reaction between the alkyne and the benzaldehyde.
Solvent: Common solvents for this reaction include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反応の分析
Types of Reactions: 4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 4-Fluoro-2-(hex-1-yn-1-yl)benzoic acid.
Reduction: 4-Fluoro-2-(hex-1-yn-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to the presence of the fluorine atom.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds with anticancer or antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism by which 4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde exerts its effects depends on the specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways by binding to specific molecular targets, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
類似化合物との比較
4-Fluorobenzaldehyde: Lacks the hex-1-yn-1-yl group, making it less versatile in synthetic applications.
2-(Hex-1-yn-1-yl)benzaldehyde: Lacks the fluorine atom, which may reduce its utility in certain applications, such as biological imaging.
4-Fluoro-2-(prop-1-yn-1-yl)benzaldehyde: Similar structure but with a shorter alkyne chain, which may affect its reactivity and applications.
Uniqueness: 4-Fluoro-2-(hex-1-yn-1-yl)benzaldehyde is unique due to the combination of the fluorine atom and the hex-1-yn-1-yl group. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry.
特性
分子式 |
C13H13FO |
|---|---|
分子量 |
204.24 g/mol |
IUPAC名 |
4-fluoro-2-hex-1-ynylbenzaldehyde |
InChI |
InChI=1S/C13H13FO/c1-2-3-4-5-6-11-9-13(14)8-7-12(11)10-15/h7-10H,2-4H2,1H3 |
InChIキー |
ZZUZLSYSCZRLTE-UHFFFAOYSA-N |
正規SMILES |
CCCCC#CC1=C(C=CC(=C1)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



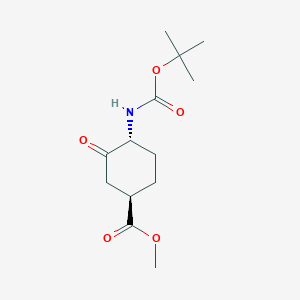

![6-Benzyl-2,6-diazaspiro[3.4]octan-8-one O-methyl oxime](/img/structure/B15277013.png)
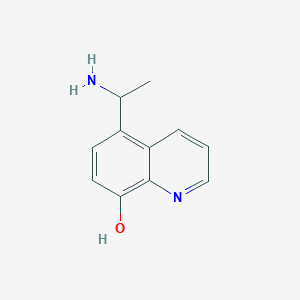
![Di-tert-butyl 7-methyl-2,5,8-triazaspiro[3.5]nonane-2,8-dicarboxylate](/img/structure/B15277023.png)




